

## Unveiling the Kinase Selectivity Profile of PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PF-4800567 |           |
| Cat. No.:            | B610042    | Get Quote |

A comprehensive analysis of the cross-reactivity of the potent Casein Kinase 1 epsilon (CK1ɛ) inhibitor, **PF-4800567**, reveals a high degree of selectivity, with notable off-target activity primarily observed at higher concentrations against the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed comparison of its inhibitory activity against its primary target and a broad panel of other kinases, supported by experimental data and protocols for researchers in drug discovery and development.

**PF-4800567** is a well-characterized, potent, and ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1 $\epsilon$ ), a key regulator of various cellular processes, including circadian rhythm.[1][2] [3][4] In vitro biochemical assays have determined its IC50 value for CK1 $\epsilon$  to be 32 nM.[1][5] Notably, it exhibits a greater than 20-fold selectivity for CK1 $\epsilon$  over the closely related isoform, Casein Kinase 1 delta (CK1 $\delta$ ), which it inhibits with an IC50 of 711 nM.[1][2][3][4][5] This selectivity has made **PF-4800567** a valuable tool for dissecting the specific roles of CK1 $\epsilon$  in cellular signaling pathways.

To further elucidate its specificity, **PF-4800567** was profiled against a diverse panel of 50 other protein kinases. The screening revealed that at a concentration of 1  $\mu$ M, **PF-4800567** demonstrates significant inhibition (69%) only against the Epidermal Growth Factor Receptor (EGFR) in addition to its primary target. At a higher concentration of 10  $\mu$ M, the inhibition of EGFR activity increased to 83%.[5] This indicates that while highly selective at lower concentrations, caution should be exercised in interpreting results from experiments using **PF-4800567** at concentrations in the micromolar range due to potential off-target effects on EGFR signaling. KINOMEscan profiling of **PF-4800567** against 97 kinases also showed a weak



binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA), in addition to  $CK1\delta$ .

## **Comparative Kinase Inhibition Profile of PF-4800567**

The following table summarizes the inhibitory activity of **PF-4800567** against its primary targets and key off-targets. The data is compiled from in vitro kinase assays.

| Kinase Target | IC50 (nM) | % Inhibition at 1 μM | % Inhibition at 10<br>μΜ |
|---------------|-----------|----------------------|--------------------------|
| CK1ε          | 32        | -                    | -                        |
| CK1δ          | 711       | -                    | -                        |
| EGFR          | -         | 69%                  | 83%                      |

### **Experimental Protocols**

The determination of the kinase inhibitory activity of **PF-4800567** was performed using a standardized in vitro kinase assay platform. The following protocol provides a detailed methodology for assessing the cross-reactivity of kinase inhibitors.

Kinase Inhibition Assay (General Protocol):

This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate from ATP into a substrate by the kinase.

- Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate peptide, and a mixture of unlabeled ATP and radiolabeled [y-32P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of inhibitory potency.
- Compound Incubation: The test compound, PF-4800567, is serially diluted to the desired concentrations. A fixed volume of each dilution is pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.



- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase and precipitates the substrate, such as trichloroacetic acid (TCA).
- Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unincorporated [γ-<sup>32</sup>P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the peptide substrate. The filter is then washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound ATP.
- Quantification of Kinase Activity: The amount of radioactivity incorporated into the substrate
  on the filter paper is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration
  is calculated relative to a control reaction containing no inhibitor (DMSO vehicle). The IC50
  value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then
  determined by fitting the data to a dose-response curve using appropriate software (e.g.,
  GraphPad Prism).

For broader kinase profiling, such as the Invitrogen SelectScreen™ Kinase Profiling Service, a similar principle is applied but often utilizes non-radiometric, fluorescence-based detection methods for higher throughput.

# Experimental Workflow for Kinase Cross-Reactivity Screening





Click to download full resolution via product page

Caption: Workflow for assessing kinase inhibitor cross-reactivity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Probe PF-4800567 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of PF-4800567]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610042#cross-reactivity-of-pf-4800567-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com